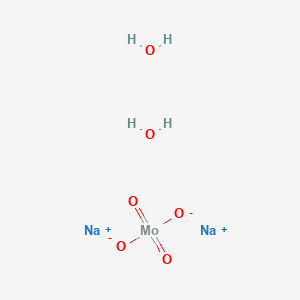

Sodium molybdate dihydrate

Overview

Description

Sodium molybdate dihydrate (Na2MoO4·2H2O) is a molybdic acid disodium salt . It is also known as Molybdic acid sodium salt dihydrate, and Sodium Molybdate, Dihydrate . It is a white crystalline powder that is highly soluble in water .

Synthesis Analysis

This compound has been synthesized and investigated as a heterogeneous solid catalyst for biodiesel from Camelina sativa seed oil . Transesterification reactions occurred under atmospheric conditions with relatively low temperature, short reaction time, and normal pressure .Molecular Structure Analysis

This compound is orthorhombic, with the space group of Pbca . The crystals are composed of alternate layers of MoO42− tetrahedra and water molecules . The MoO42− tetrahedron is slightly elongated in the direction of the hydrogen bonds .Chemical Reactions Analysis

When treated with sodium borohydride, molybdate is reduced to molybdenum (IV) oxide . Sodium molybdate also reacts with the acids of dithiophosphates .Physical And Chemical Properties Analysis

This compound forms a dihydrate compound (Na2MoO4·2H2O) when left in a moist environment . Its molar mass is approximately 241.94 g/mol for the anhydrous form and 281.92 g/mol for the dihydrate form . It has a high melting point of about 687°C, and it decomposes before boiling .Scientific Research Applications

Catalysis in Organic Synthesis

Sodium molybdate dihydrate has been utilized as an efficient heterogeneous catalyst in the synthesis of benzopyranopyrimidine derivatives. This application highlights its role in facilitating chemical reactions under milder conditions, making it a valuable tool in organic synthesis (Heravi & Zakeri, 2013).

Mechanochemical Activation in Mineral Processing

In mineral processing, this compound emerges as a final crystalline product in the mechanochemical activation of molybdenum ore concentrate. This process involves the combination of mechanical and chemical processes to extract valuable minerals (Temuujin et al., 2009).

Role in Analytical Chemistry

This compound serves as a specific reagent for detecting phenolic compounds with o-dihydroxy groupings in paper electrophoresis and chromatography. This application is significant in analytical chemistry for identifying and quantifying various compounds (Pridham, 1959).

Inhibition of Corrosion and Wear

In the context of materials science, this compound has been studied for its role in inhibiting corrosion and wear in metals like aluminum and zinc. It is particularly effective in aqueous environments, suggesting its potential use in extending the life and performance of various materials (Panagopoulos, Georgiou, & Gavras, 2009).

Ecotoxicological Studies

This compound's ecological impact has been assessed in marine organisms, offering valuable insights into its environmental safety and potential risks (Heijerick, Regoli, & Stubblefield, 2012).

Alternative in Industrial Processes

In industrial applications, this compound is considered as an alternative additive in processes such as sodium chlorate production, where it could replace more harmful substances like sodium dichromate (Li, Twardowski, Mok, & Tam, 2007).

Application in Animal Feed

The additive is used in animal feed, particularly for sheep, where it is recognized as safe and effective for maintaining a balanced diet (Bampidis et al., 2019).

In Medical and Biological Research

This compound has been studied for its effects on lipid accumulation in the liver, indicating its potential application in medical research related to non-alcoholic fatty liver disease (Lee, Nam, Seong, & Ryu, 2018).

Use in Energy Storage Technologies

In the field of energy storage, this compound has been explored for the fabrication of porous carbon spheres, showing promise as anode materials in sodium-ion batteries (Tang, Wang, Lu, & Pan, 2017).

Exploring Genotoxicity

Research on this compound includes investigations into its genotoxic effects, contributing to a deeper understanding of its impact at the genetic level (Burzlaff, Beevers, Pearce, Lloyd, & Klipsch, 2017).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Sodium molybdate dihydrate (Na2MoO4·2H2O) is a source of molybdenum . Molybdenum is an essential trace element that plays a crucial role in the functions of various enzymes . It is a key component of several enzymes, including xanthine oxidase, aldehyde oxidase, and sulfite oxidase, which are involved in purine metabolism, aldehyde detoxification, and sulfur amino acid metabolism, respectively .

Mode of Action

In aqueous solution, sodium molybdate dissociates into sodium ions and tetrahedral molybdate (MoO4 2-), which adopts a sulfate-like structure . The molybdate ion can be incorporated into molybdoenzymes, replacing the molybdenum atom in their active sites . This replacement can alter the enzyme’s activity, leading to changes in the biochemical reactions they catalyze .

Biochemical Pathways

The molybdate ion affects several biochemical pathways through its role in molybdoenzymes. For instance, in purine metabolism, it is involved in the conversion of hypoxanthine to xanthine and xanthine to uric acid, catalyzed by the enzyme xanthine oxidase . In sulfur amino acid metabolism, it is part of the enzyme sulfite oxidase, which catalyzes the transformation of sulfite to sulfate .

Pharmacokinetics

The molybdate ion can be incorporated into molybdoenzymes or excreted in the urine .

Result of Action

The primary molecular effect of this compound is the provision of molybdenum for the function of molybdoenzymes . This can lead to changes in various biochemical reactions, affecting processes such as purine metabolism and sulfur amino acid metabolism . At the cellular level, these changes can impact energy production, detoxification processes, and more .

Action Environment

Environmental factors can influence the action of this compound. For example, the pH of the environment can affect the ionization of the compound and thus its absorption and distribution . Additionally, the presence of other ions can impact the compound’s solubility and stability . In industrial applications, this compound is used for corrosion inhibition, and its efficacy can be influenced by factors such as temperature and the presence of other ions .

properties

IUPAC Name |

disodium;dioxido(dioxo)molybdenum;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.2Na.2H2O.4O/h;;;2*1H2;;;;/q;2*+1;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEIWTXVNPKYDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-][Mo](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4MoNa2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7631-95-0 (Parent) | |

| Record name | Sodium molybdate(VI) dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7051505 | |

| Record name | Sodium molybdate (Na2MoO4) dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS] | |

| Record name | Sodium molybdate(VI) dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17610 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

10102-40-6 | |

| Record name | Sodium molybdate(VI) dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdate (MoO42-), disodium, dihydrate, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium molybdate (Na2MoO4) dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molybdate (MoO42-), sodium, hydrate (1:2:2), (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM MOLYBDATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F2SXI1704 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the molecular formula and weight of sodium molybdate dihydrate?

A1: The molecular formula of this compound is Na2MoO4.2H2O. Its molecular weight is 241.95 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: this compound is commonly characterized using various spectroscopic techniques such as:

- X-ray diffraction (XRD): This technique provides insights into the crystal structure and unit cell parameters of the compound. [, ]

- Infrared spectroscopy (FTIR): FTIR spectroscopy helps identify functional groups and their vibrational modes within the molecule. []

- Raman spectroscopy: This technique complements FTIR and provides further information about molecular vibrations and structure. [, ]

- Solid-state 95Mo NMR: This specialized technique provides information about the molybdenum environment within the crystal lattice. []

Q3: What is the crystal structure of this compound?

A3: this compound crystallizes in the orthorhombic system with the space group Pbca. Its crystal structure consists of alternating layers of MoO42− tetrahedra and water molecules, interconnected by sodium cations and hydrogen bonds. [, , ]

Q4: What are some catalytic applications of this compound?

A4: this compound serves as an efficient catalyst in various organic reactions:

- Synthesis of benzopyranopyrimidine derivatives: It acts as a heterogeneous catalyst in the one-pot pseudo-four-component synthesis of these compounds. []

- Catalytic reduction of nitrophenols: this compound, particularly when supported on reduced graphene oxide (RGO), exhibits excellent catalytic activity for the reduction of nitrophenols using sodium borohydride. [, ]

- Photocatalytic degradation of organic dyes: MoS2-C60 nanocomposites synthesized using this compound demonstrate photocatalytic activity in degrading organic dyes under UV light. []

Q5: What is the role of this compound in the synthesis of MoS2 for catalytic applications?

A5: this compound serves as the molybdenum source in the hydrothermal synthesis of MoS2 nanosheets. These nanosheets exhibit promising catalytic activity in various reactions, including the reduction of nitroarenes and the dissolution of copper from circuit boards. [, , ]

Q6: What are the findings from developmental and reproductive toxicity studies of this compound in rats?

A6: Studies conducted on Sprague-Dawley rats have demonstrated that this compound, administered through diet or drinking water, does not exhibit significant developmental or reproductive toxicity at levels relevant to human exposure. [, , ]

Q7: Are there any safety concerns regarding the use of this compound as a feed additive for sheep?

A7: According to the European Commission's Panel on Additives and Products or Substances used in Animal Feed (FEEDAP), this compound is safe for use as a feed additive in sheep at a level of 2.5 mg total molybdenum/kg complete feed. This level ensures an adequate balance with copper and poses no significant risk to animal health or consumer safety. []

Q8: What is the environmental impact of molybdenum, and how can it be mitigated?

A8: Molybdenum is a naturally occurring element, and its environmental impact is primarily associated with anthropogenic activities like mining and industrial processes. Elevated molybdenum levels in soil can pose risks to ecosystems. Therefore, establishing ecological standards and implementing risk assessment strategies are crucial for managing molybdenum levels in the environment. []

Q9: Does this compound biodegrade?

A9: While specific research on the biodegradability of this compound is limited, molybdenum itself is a naturally occurring element and undergoes various biogeochemical transformations in the environment. []

Q10: How is this compound used in agricultural applications?

A10: this compound is a common ingredient in some fertilizer formulations. It provides molybdenum, an essential micronutrient for plant growth, enhancing nitrogen fixation and overall plant health. [, ]

Q11: Can this compound be used to control the release of nutrients in fertilizers?

A11: Yes, this compound has been explored as a component in controlled-release fertilizer formulations. By incorporating it into the coating agent, the release of nutrients like nitrogen, phosphorus, and potassium can be regulated, improving nutrient use efficiency and minimizing environmental impact. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-[1-(4-chlorophenoxy)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B1682028.png)

![N-({[4-(Aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B1682029.png)

![(4R,7S,10R,13S,16R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide](/img/structure/B1682031.png)

![3-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid](/img/structure/B1682033.png)